molecular formula C9H9F2NO2 B1589608 Ethyl Difluoro(pyridin-2-yl)acetate CAS No. 267876-28-8

Ethyl Difluoro(pyridin-2-yl)acetate

Cat. No. B1589608
M. Wt: 201.17 g/mol
InChI Key: AHLZMMPDDACOQX-UHFFFAOYSA-N
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Patent
US08013186B2

Procedure details

2-Bromopyridine (4.5 g, 28.5 mmol) and 2-bromo-2,2-difluoroacetic acid ethyl ester (6 g, 29.6 mmol) were dissolved in DMF (25 ml) and Cu (4.5 g, 71.2 mmol) was added. The reaction mixture was heated at 50° C. for 18 h and after adding isopropyl acetate (30 ml) the reaction mixture was quenched with a solution of potassium dihydrogen phosphate (8 g) in water (50 ml). The resultant solution was stirred for 30 min, filtered and washed with isopropyl acetate. The organic layer was separated, washed with water and brine. After drying the organic layer was dried over MgSO4, it was filtered and concentrated to give 2,2-difluoro-2-pyridin-2-ylacetic acid ethyl ester (4.3 g) as a brown liquid.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
Cu
Quantity
4.5 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[CH2:8]([O:10][C:11](=[O:16])[C:12](Br)([F:14])[F:13])[CH3:9].C(OC(C)C)(=O)C>CN(C=O)C>[CH2:8]([O:10][C:11](=[O:16])[C:12]([F:14])([F:13])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1)[CH3:9]

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
BrC1=NC=CC=C1
Name
Quantity
6 g
Type
reactant
Smiles
C(C)OC(C(F)(F)Br)=O
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Cu
Quantity
4.5 g
Type
reactant
Smiles
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)(=O)OC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The resultant solution was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was quenched with a solution of potassium dihydrogen phosphate (8 g) in water (50 ml)
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with isopropyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water and brine
CUSTOM
Type
CUSTOM
Details
After drying the organic layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over MgSO4, it
FILTRATION
Type
FILTRATION
Details
was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OC(C(C1=NC=CC=C1)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
YIELD: CALCULATEDPERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.